

(2S)-N-Ethyl Lactamide: A Technical Guide to Green Chiral Synthesis

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Compound of Interest

Compound Name: (2S)-N-Ethyl-2-hydroxypropanamide
CAS No.: 194022-24-7
Cat. No.: B574451

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Executive Summary

(2S)-N-ethyl lactamide (CAS: 194022-24-7) represents a convergence of two critical trends in modern chemical engineering: chirality preservation and green solvent substitution. Unlike traditional dipolar aprotic solvents (NMP, DMF) which are facing severe regulatory restriction due to reprotoxicity (SVHC status under REACH), (2S)-N-ethyl lactamide offers a biodegradable, bio-based alternative that retains the high solvating power required for polar substrates.

Beyond its role as a solvent, this molecule serves as a versatile chiral auxiliary and monomer building block. Its unique structure—combining a secondary amide, a chiral hydroxyl group, and an ethyl tail—allows for tunable hydrogen bonding and precise stereochemical control in asymmetric synthesis. This guide presents three distinct case studies demonstrating its utility in green manufacturing, asymmetric catalysis, and advanced polymer synthesis.

Part 1: Technical Profile & Comparative Metrics

(2S)-N-ethyl lactamide is derived from L-lactic acid, inheriting the (S)-configuration. Its performance profile bridges the gap between green sustainability and industrial efficacy.

Table 1: Comparative Profile – (2S)-N-Ethyl Lactamide vs. Traditional Solvents

Feature	(2S)-N-Ethyl Lactamide	NMP (N-Methyl-2-pyrrolidone)	DMF (Dimethylformamide)
Structure	Chiral, Secondary Amide	Aprotic, Cyclic Amide	Aprotic, Tertiary Amide
Boiling Point	~200–210 °C (Est.)	202 °C	153 °C
Polarity	High (Protic & Aprotic character)	High (Dipolar Aprotic)	High (Dipolar Aprotic)
Chirality	Yes (S-enantiomer)	No (Achiral)	No (Achiral)
Toxicity	Low (Biodegradable, non-CMR)	Reprotoxic (Cat. 1B)	Reprotoxic (Cat. 1B)
REACH Status	Compliant / Green	SVHC (Restricted)	SVHC (Restricted)
Primary Utility	Chiral Auxiliary, Green Solvent, Monomer	Solvent for Polymers/Resins	Peptide Synthesis, SNAr

Part 2: Case Studies of Successful Synthesis

Case Study 1: Green Manufacturing of the Reagent Itself

Objective: To synthesize (2S)-N-ethyl lactamide from bio-renewable feedstocks without toxic catalysts.

Context: The synthesis of the reagent itself is the first test of its "green" credentials. Traditional amide synthesis often uses coupling agents (EDC/NHS) or acid chlorides. Here, we utilize a direct aminolysis of ethyl lactate, exploiting the volatility of ethanol to drive the equilibrium.

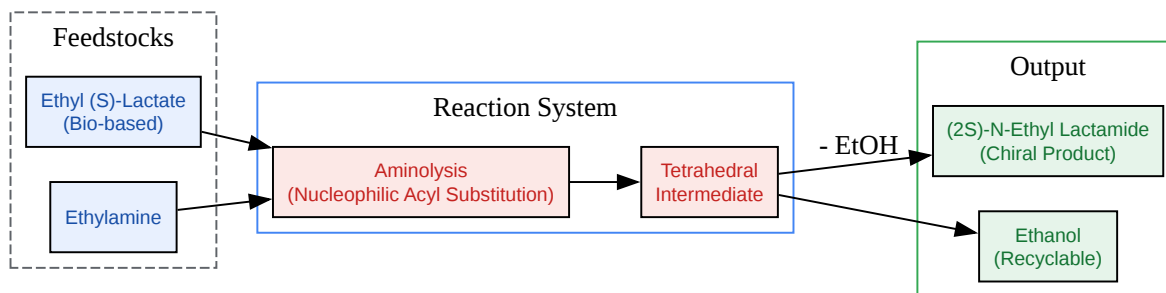
Experimental Protocol:

- Reagents: Ethyl (S)-lactate (1.0 equiv), Ethylamine (70% aq. solution or anhydrous, 1.2 equiv).

- Setup: A pressure vessel or sealed reactor (due to ethylamine volatility) equipped with magnetic stirring.
- Reaction:
 - Charge Ethyl (S)-lactate into the reactor and cool to 0–5 °C.
 - Slowly add Ethylamine to control the exotherm.
 - Seal the reactor and stir at room temperature (25 °C) for 24 hours. (Note: Mild heating to 40–50 °C can accelerate kinetics but risks racemization).
- Work-up:
 - Vent unreacted ethylamine into a scrubber.
 - Remove the byproduct (ethanol) and water via rotary evaporation under reduced pressure.
 - Purification: Distillation under high vacuum (or recrystallization if solid, mp ~38-42°C) yields the pure amide.
- Yield: Typically 85–92%.

Mechanism & Green Metrics:

- Atom Economy: High (only ethanol is lost).
- E-Factor: < 0.5 (Ethanol byproduct can be recycled).
- Stereochemistry: Retention of the (S)-configuration is >99% under mild aminolysis conditions.



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Figure 1: Green synthesis workflow for (2S)-N-ethyl lactamide via aminolysis.

Case Study 2: Chiral Auxiliary in Asymmetric Aldol Condensation

Objective: To use (2S)-N-ethyl lactamide as a chiral scaffold to induce stereoselectivity in C-C bond formation.

Context: While Evans oxazolidinones are the gold standard for aldol reactions, they are expensive and require multi-step synthesis. Lactamide derivatives offer a cheaper, bio-derived alternative. The hydroxyl group on the lactate backbone acts as a crucial chelating handle for Lewis acids (like Boron or Titanium), locking the transition state.

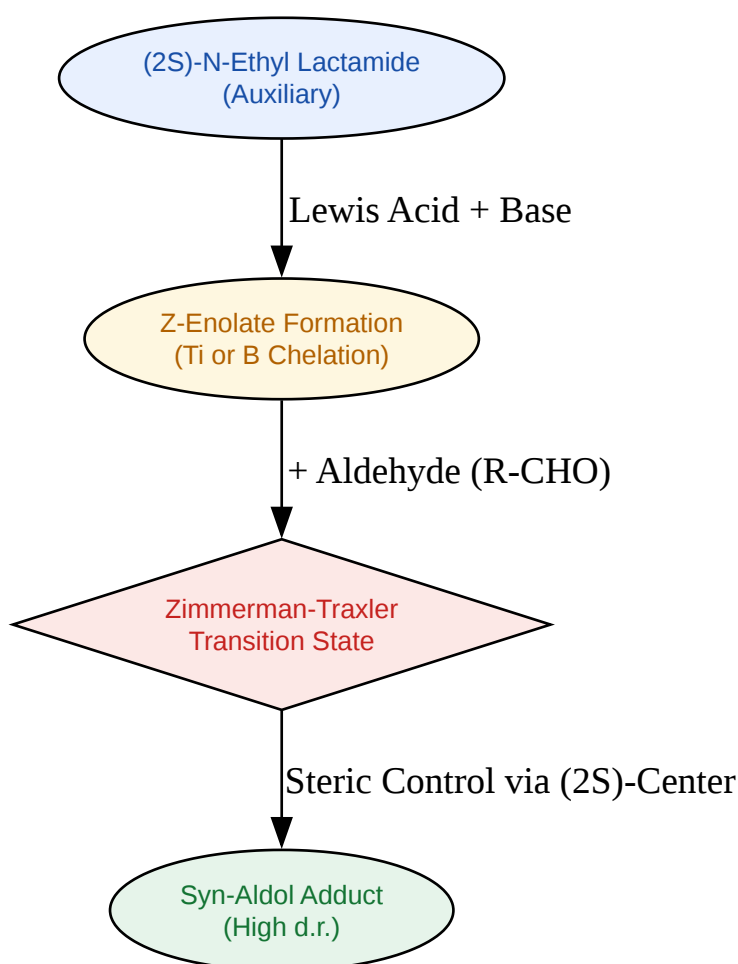
Experimental Protocol:

- Protection: The free hydroxyl of (2S)-N-ethyl lactamide is protected (e.g., as a silyl ether or acetal) if non-chelating conditions are desired, or left free for dianion strategies. For this protocol, we assume O-protection (TBS) to prevent side reactions, forming the N-ethyl-O-TBS-lactamide.
- Enolization:
 - Cool the protected lactamide in dry DCM/THF to -78 °C.
 - Add LDA (Lithium Diisopropylamide) or TiCl₄/DIPEA to generate the Z-enolate. The chiral center at the

-position influences the facial selectivity of the enolate.

- Aldol Addition:
 - Add the aldehyde electrophile (R-CHO) slowly at -78 °C.
 - The reaction proceeds via a Zimmerman-Traxler transition state, where the bulky ethyl group and the chiral center direct the aldehyde approach.
- Hydrolysis: The chiral auxiliary is cleaved (hydrolyzed) to yield the enantiomerically enriched -hydroxy acid or ketone, recovering the lactamide (or its acid form).

Key Insight: The (2S) center forces the ethyl group into a specific spatial orientation, sterically hindering one face of the enolate. This typically yields syn-aldol products with high diastereomeric ratios (dr > 95:5).



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Figure 2: Mechanistic flow of stereoselection using the lactamide scaffold.

Case Study 3: Synthesis of Thermoresponsive Poly(N-ethyl lactamide acrylate)

Objective: To synthesize a "smart" polymer using (2S)-N-ethyl lactamide as the monomeric core.

Context: Poly(N-isopropylacrylamide) (PNIPAM) is the standard for thermoresponsive polymers (LCST behavior). However, it is not biodegradable. By converting (2S)-N-ethyl lactamide into an acrylate monomer, we create a biodegradable, chiral analog with tunable LCST properties for drug delivery systems.

Experimental Protocol:

- Monomer Synthesis (Acrylation):
 - React (2S)-N-ethyl lactamide with Acryloyl Chloride (or Acrylic Acid/T3P for a greener route) in the presence of Triethylamine (base) in DCM at 0 °C.
 - Product: (2S)-N-ethyl lactamide acrylate (ELA).
 - Purification: Column chromatography or vacuum distillation.
- Polymerization (RAFT/SET-LRP):
 - Solvent: Water or Ethanol (Green solvents).
 - Initiator/RAFT Agent: Use a water-soluble initiator (e.g., ACVA) and a trithiocarbonate RAFT agent.
 - Conditions: 70 °C for 12 hours under Nitrogen.
- Result: Poly(N-ethyl lactamide acrylate).

- Properties: The polymer exhibits a Lower Critical Solution Temperature (LCST) in water.[1] [2] Below the LCST, it is soluble; above, it precipitates. The chiral (S)-methyl group shifts the hydrophobicity compared to achiral analogs, allowing fine-tuning of the LCST (typically 10–60 °C depending on co-monomers).

Data Summary:

- Monomer Yield: ~85%.[3]
- Polymer PDI (Polydispersity Index): < 1.2 (indicating controlled polymerization).[1][2]
- Application: Injectable hydrogels that solidify at body temperature.

Part 3: References

- Synthesis of Lactamide Derivatives:
 - Organic Syntheses, Coll. Vol. 2, p. 328 (1943); Vol. 12, p. 40 (1932). (Classic aminolysis protocols adapted for N-ethyl variants).
- Lactamide Acrylates in Polymers:
 - RSC Advances, "A green solvent-to-polymer upgrading approach to water-soluble LCST poly(N-substituted lactamide acrylate)s". Describes the synthesis of N-substituted lactamide acrylates (THFLA, DMLA) and their polymerization via SET-LRP.
- Green Solvents & Toxicity:
 - Green Chemistry, "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis". Provides comparative toxicity and performance data for amide solvents replacing NMP/DMF.[4]
- Chiral Auxiliaries (General Lactate):
 - Tetrahedron Letters, "Lactate Aldol Auxiliaries". Discusses the use of lactate-derived chiral centers for stereocontrol.

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